potassium cresolate
Description
Properties
CAS No. |
12002-51-6 |
|---|---|
Molecular Formula |
C7H7KO |
Molecular Weight |
146.22818 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques for Potassium Cresolate
Classical Approaches for Potassium Cresolate Synthesis
The traditional and most straightforward method for synthesizing this compound involves the direct reaction of a cresol (B1669610) isomer with a potassium base. This method is widely applicable to all three isomers of cresol: ortho-cresol, meta-cresol, and para-cresol.
Cresols are weak acids, and their reaction with a strong base like potassium hydroxide (B78521) (KOH) is a classic acid-base neutralization. byjus.comlibretexts.org In this reaction, the acidic proton of the hydroxyl group on the cresol molecule is donated to the hydroxide ion from KOH, forming water and the corresponding this compound salt. atlantapublicschools.us
The general reaction can be represented as:
CH₃C₆H₄OH (Cresol) + KOH (Potassium Hydroxide) → CH₃C₆H₄OK (this compound) + H₂O (Water)
This reaction is typically carried out by dissolving the cresol isomer in a suitable solvent and then adding a stoichiometric amount of potassium hydroxide. The resulting salt can then be isolated. For instance, potassium p-cresolate can be formed during certain chemical processes, such as the synthesis of p-hydroxybenzoic acid. google.com The formation of potassium salts from tar acids, which include a mixture of phenolate (B1203915), cresolates, and xylenolates, has also been documented. google.com
The basicity of the hydroxide source is crucial for the reaction to proceed efficiently. Potassium hydroxide is a strong base that readily deprotonates the weakly acidic cresol. libretexts.orglibretexts.org The resulting salt, this compound, is an ionic compound composed of a potassium cation (K⁺) and a cresolate anion (CH₃C₆H₄O⁻). nagwa.com
Table 1: Isomeric Cresols Used in this compound Synthesis
| Cresol Isomer | Chemical Formula | Molar Mass ( g/mol ) |
| ortho-Cresol | CH₃C₆H₄OH | 108.14 |
| meta-Cresol | CH₃C₆H₄OH | 108.14 |
| para-Cresol | CH₃C₆H₄OH | 108.14 |
The choice of solvent and reaction medium significantly influences the yield and purity of the synthesized this compound. The solvent must be able to dissolve the cresol reactant and, ideally, facilitate the separation of the resulting salt.
Commonly used solvents include hydrocarbons like xylene. researchgate.net The purity of the final product can be affected by the presence of unreacted starting materials or byproducts. For instance, industrial preparations of p-cresol (B1678582) often result in a mixture of isomers, which would lead to a corresponding mixture of potassium cresolates if not purified beforehand. google.com
The reaction conditions, such as temperature and reaction time, also play a critical role. In some industrial processes involving cresolates, high temperatures and pressures are employed to drive the reaction to completion. google.com The efficiency of the reaction and the ease of product isolation are key considerations in selecting the appropriate solvent system. The use of anti-solvents can be a method to induce crystallization and improve the purity of the final salt product. mdpi.com The reaction time itself can have a significant impact on product purity and yield, with shorter or longer times potentially leading to incomplete reactions or the formation of impurities. biotage.com
Acid-Base Neutralization Reactions for Cresolate Formation from Isomeric Cresols
Advanced Synthetic Strategies for High Purity and Scalable this compound Preparation
Modern synthetic chemistry aims to develop methods that are not only efficient but also environmentally friendly and scalable for industrial applications.
While the direct acid-base reaction is common, catalytic methods are being explored for various related transformations. For example, copper-catalyzed reactions have been developed for the synthesis of potassium acyltrifluoroborates from carboxylic acids, which involves the formation of a potassium salt. osti.gov While not directly for this compound, this highlights the potential for catalytic approaches in forming potassium salts of organic molecules. Catalysis can offer pathways to higher efficiency and selectivity, potentially reducing the formation of byproducts. cjcatal.comrsc.org Research into novel catalytic systems, including bimetallic oxide catalysts, is ongoing to improve the synthesis of various chemicals, and similar principles could be applied to cresolate production. cjcatal.com
Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. acs.orginstituteofsustainabilitystudies.com In the context of this compound synthesis, this translates to several key areas of improvement.
One of the core principles is waste prevention. nih.gov Traditional methods can generate waste streams that require treatment. google.com Green approaches would favor reaction pathways with high atom economy, where a maximal proportion of the reactants' atoms are incorporated into the final product. acs.org
The use of safer solvents is another crucial aspect. Research into environmentally benign solvents or even solvent-free reaction conditions is a key area of green chemistry. Furthermore, designing energy-efficient processes that operate at lower temperatures and pressures contributes to sustainability. nih.gov
Sustainable approaches also consider the lifecycle of the materials involved. This includes using renewable feedstocks where possible and designing products that can be recycled or degrade into harmless substances. nih.govunep.org For instance, research into sustainable potassium management for fertilizers explores using locally sourced potassium-bearing minerals and recycling potassium from waste streams. unep.orgrsc.org The use of biomass as a source for chemical production is another sustainable strategy being explored. oaepublish.com While not yet standard for this compound, these principles guide the future of its synthesis. mdpi.com
Table 2: Principles of Green Chemistry Relevant to this compound Synthesis
| Principle | Description | Relevance to this compound Synthesis |
| Waste Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. instituteofsustainabilitystudies.com | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org | The acid-base neutralization has a high atom economy, with water as the only byproduct. |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. | Exploring the use of water or other green solvents instead of volatile organic compounds. |
| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov | Developing synthetic routes that can be performed at ambient temperature and pressure. |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov | Investigating bio-based sources for cresols. |
Novel Catalytic Methods in Cresolate Synthesis
Characterization of Synthetic Products with Focus on Salt Formation and Anionic/Cationic Identity
After synthesis, it is essential to characterize the product to confirm its identity and purity. For this compound, this involves verifying the formation of the ionic salt and identifying the constituent potassium cation and cresolate anion.
A salt is an ionic compound composed of a cation and an anion. nagwa.com In this compound, the cation is K⁺ and the anion is the cresolate ion (CH₃C₆H₄O⁻). nih.gov The formation of the salt can be confirmed by various analytical techniques.
Standard identification tests can be used to confirm the presence of potassium cations. For example, the addition of a sodium cobaltinitrite solution to a sample containing potassium ions produces a characteristic yellow or orange-yellow precipitate. cbspd.com
The anionic cresolate portion can be identified using spectroscopic methods. Infrared (IR) spectroscopy can show the disappearance of the broad O-H stretch of the starting cresol and the appearance of characteristic peaks for the cresolate anion. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the cresolate anion by analyzing the chemical shifts of the protons on the aromatic ring and the methyl group.
Spectroscopic Verification of Anion and Cation Presence (e.g., specific vibrational modes, coordination environment)
Spectroscopic techniques are crucial for confirming the formation of this compound and characterizing its structure. While detailed spectroscopic data specifically for this compound is not extensively available in the provided search results, general principles of IR spectroscopy and the coordination chemistry of potassium ions allow for a discussion of the expected spectroscopic features.
Vibrational Modes of the Cresolate Anion
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of the cresolate anion from cresol involves the deprotonation of the hydroxyl (-OH) group. This chemical change would be reflected in the IR spectrum.
Disappearance of the O-H Stretching Band: Cresol exhibits a characteristic broad absorption band due to the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. Upon formation of the this compound salt, this band would disappear, providing strong evidence for the deprotonation of the hydroxyl group.
C-O Stretching Vibration: The C-O stretching vibration in phenols is usually observed in the range of 1260-1180 cm⁻¹. The conversion to a phenoxide (cresolate) anion would likely shift this band to a different frequency due to the change in bond order and electron distribution.
Aromatic C-H and C=C Vibrations: The characteristic absorption bands for the aromatic ring, such as C-H stretching (around 3000-3100 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region), would remain, confirming the presence of the cresolate's aromatic structure.
While specific IR data for this compound is not provided, the principles of IR spectroscopy for related compounds, such as potassium sorbate (B1223678), can offer some insight. chemicalbook.com For instance, the IR spectrum of potassium sorbate shows characteristic peaks that can be assigned to specific vibrational modes. chemicalbook.com A similar analysis would be applicable to this compound.
Coordination Environment of the Potassium Cation
The potassium cation (K⁺) in the solid state will be coordinated to the oxygen atoms of the cresolate anions. The coordination number and geometry around the potassium ion depend on factors such as the size of the anion and the crystal packing forces.
In various potassium salts, the coordination environment of the potassium cation can be quite diverse. For example, in potassium trifluoridoborate salts, the potassium cation can adopt a nine-vertex coordination polyhedron, described as a distorted monocapped tetragonal antiprism, with K-F and K-N interactions. researchgate.net In the structure of KFeS₂, the vibrational modes of the potassium atoms are found at relatively low frequencies (1-5 THz), indicating weaker bonding compared to the iron and sulfur atoms. mdpi.com In the crystal structure of combeite, potassium ions are incorporated into specific sites with a coordination number of ten, interacting with surrounding oxygen atoms. geologie.ac.at
For this compound, it is expected that the potassium cation would be coordinated to multiple oxygen atoms from the cresolate anions, forming an ionic lattice. The exact coordination number and geometry would need to be determined through single-crystal X-ray diffraction studies. The vibrational modes associated with the K-O ionic bonds would likely occur at low frequencies in the far-IR region of the spectrum.
The following table summarizes the expected spectroscopic changes upon formation of this compound:
| Spectroscopic Feature | Cresol (Reactant) | This compound (Product) | Rationale |
| O-H Stretching Vibration (IR) | Present (broad band, ~3200-3600 cm⁻¹) | Absent | Deprotonation of the hydroxyl group. |
| C-O Stretching Vibration (IR) | Present (~1260-1180 cm⁻¹) | Present (shifted frequency) | Change in C-O bond character upon salt formation. |
| Aromatic C-H/C=C Vibrations (IR) | Present | Present | The aromatic ring remains intact. |
| K-O Ionic Interactions | N/A | Present | Formation of an ionic bond between K⁺ and the cresolate anion. |
Further detailed spectroscopic and crystallographic studies would be necessary to fully elucidate the specific vibrational modes and the precise coordination environment of the potassium cation in this compound.
Reaction Mechanisms and Chemical Transformations Involving Potassium Cresolate
Nucleophilic Reactivity of the Cresolate Anion.acs.org
The cresolate anion, the conjugate base of cresol (B1669610), is a potent nucleophile due to the electron-donating nature of the methyl group and the localization of negative charge on the oxygen atom. This inherent nucleophilicity dictates its reactivity in a variety of chemical transformations. Studies on the nucleophilic reactivity of sodium o-cresolate towards 2,4-dinitrochlorobenzene have provided insights into its behavior in aromatic nucleophilic substitution reactions. acs.org The presence of the methyl group on the aromatic ring influences the electron density of the phenoxide oxygen, thereby modulating its nucleophilic character compared to the unsubstituted phenoxide anion.
Potassium cresolate is a key reagent in the Williamson ether synthesis, a widely used method for the preparation of ethers. masterorganicchemistry.combyjus.comwikipedia.org In this S\textsubscript{N}2 reaction, the cresolate anion acts as a nucleophile, attacking an alkyl halide and displacing the halide to form a new carbon-oxygen bond, resulting in the corresponding cresolyl ether. masterorganicchemistry.combyjus.comwikipedia.org The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or a polar aprotic solvent like dimethylformamide (DMF). byjus.comresearchgate.net
The efficiency of the Williamson ether synthesis is dependent on the nature of the alkylating agent. masterorganicchemistry.combyjus.com Primary alkyl halides are most effective, while secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.combyjus.comwikipedia.org The choice of base to generate the cresolate in situ can also be critical, with potassium carbonate being a commonly used and effective base for this purpose. researchgate.net
Table 1: Key Parameters in Williamson Ether Synthesis with Cresolate
| Parameter | Description | Significance |
| Cresolate Source | This compound or generated in situ from cresol and a base (e.g., KOH, K2CO3). byjus.comresearchgate.net | The nucleophile in the reaction. |
| Alkylating Agent | Typically a primary alkyl halide (e.g., R-Br, R-Cl). masterorganicchemistry.combyjus.com | The electrophile that undergoes nucleophilic attack. |
| Solvent | Ethanol, DMF, DMSO. byjus.comresearchgate.netjk-sci.com | Influences reaction rate and can affect the balance between substitution and elimination. |
| Temperature | Typically heated to 50-100 °C. byjus.com | Provides the necessary activation energy for the reaction. |
This compound can undergo acylation to form cresolyl esters. This transformation typically involves the reaction of the cresolate with an acylating agent, such as an acyl chloride or an acid anhydride. chemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism, where the cresolate anion attacks the electrophilic carbonyl carbon of the acylating agent.
The use of a catalyst, such as potassium carbonate, can facilitate the acylation of phenols under mild conditions. pnu.ac.ir This method provides an efficient route to a wide variety of esters. pnu.ac.ir Esterification can also be achieved by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, though the direct acylation of a pre-formed cresolate is a common alternative. chemguide.co.ukpressbooks.pub
The cresolate anion, being an activated phenoxide, can participate in aromatic substitution reactions. The electron-releasing methyl group and the negatively charged oxygen atom enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, the primary role of cresolate in substitution chemistry is often as a nucleophile in nucleophilic aromatic substitution (S\textsubscript{N}Ar) reactions. nsf.gov In these reactions, the cresolate anion attacks an electron-deficient aromatic ring, displacing a leaving group. nsf.gov
Computational studies have shown that this compound can form a two-body complex with an aryl fluoride (B91410) as an intermediate in nucleophilic aromatic substitution. nsf.gov The potassium cation plays a crucial role in activating the carbon-fluorine bond, facilitating the nucleophilic attack by the cresolate. nsf.gov
Acylation and Esterification Pathways involving this compound
Ligand Chemistry and Coordination Complexes with this compound
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. researchgate.netnih.gov The cresolate anion typically binds to the metal center through its oxygen atom, functioning as a monodentate ligand. The formation of these complexes can be achieved through several synthetic routes, including the reaction of a metal salt with this compound or by reacting a metal precursor with cresol in the presence of a base. researchgate.netrsc.org
The stoichiometry of the resulting metal-cresolate complexes, which describes the ratio of metal ions to ligands, can vary depending on the metal, its oxidation state, and the reaction conditions. wisdomlib.orglibretexts.orgresearchgate.net For instance, metal complexes with a 2:1 ligand-to-metal ratio have been synthesized. researchgate.net The determination of this stoichiometry is crucial for understanding the structure and reactivity of the complex and can be investigated using techniques such as the method of continuous variation. libretexts.orgresearchgate.net
Table 2: Examples of Metal-Cresolate Complex Formation
| Metal Ion | Ligand | Resulting Complex Type |
| Gd(III), Zn(II), Cu(II), Co(II), Ni(II) | 2-(4-methylphenoxymethyl)benzoic acid (derived from p-cresol) | Metal-carboxylate complexes with a 2:1 ligand-to-metal ratio. researchgate.net |
| Re(I) | p-cresolate | Rhenium cresolate complexes. nih.gov |
The structural analysis of metal-cresolate complexes reveals important information about their coordination geometries and the nature of the metal-ligand bonding. libretexts.org X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in the solid state. researchgate.net The coordination geometry around the metal center can vary, with common geometries including octahedral and trigonal bipyramidal. libretexts.orgresearchgate.netuomustansiriyah.edu.iq
The bonding in metal-cresolate complexes involves the donation of electron density from the oxygen atom of the cresolate ligand to a vacant orbital on the metal center, forming a coordinate covalent bond. youtube.comyoutube.comyoutube.com The strength and nature of this bond are influenced by factors such as the identity of the metal and the other ligands present in the coordination sphere. The electronic properties of the cresolate ligand, modulated by the methyl group, can also impact the stability and reactivity of the complex. nih.gov
Formation of Metal-Cresolate Complexes and their Stoichiometry
Redox Behavior and Electron Transfer Processes of Cresolate Species
The redox behavior of cresolate species is fundamental to their chemical transformations, influencing processes from industrial synthesis to biochemical reactions. The phenoxide moiety of the cresolate anion is susceptible to electron transfer, making it an active participant in redox chemistry.
Oxidation Pathways of Cresolate Anions
The oxidation of cresolate anions can proceed through several pathways, largely dependent on the oxidizing agent and reaction conditions. A primary mechanism involves the removal of an electron from the phenoxide to form a phenoxyl radical. This radical is a key intermediate that can undergo further reactions.
In electrochemical systems, the oxidation of cresols (which exist as cresolate anions in alkaline or neutral pH) on anodes like boron-doped diamond (BDD) can lead to complete mineralization. core.ac.uk The process involves the generation of hydroxyl radicals that attack the aromatic ring, leading to the formation of aromatic intermediates and subsequently carboxylic acids before complete degradation to CO2 and water. core.ac.uk In contrast, oxidation on other anodes, such as PbO2, may result in only partial incineration. core.ac.uk
Another significant oxidation pathway involves homolytic cleavage. In alkali-catalyzed thermal decomposition, the strong electron-donating character of the oxygen anion in sodium p-cresolate facilitates the homolytic cleavage of the Ar-CH3 bond. mdpi.com This generates a methyl radical, which subsequently abstracts a hydrogen atom to form methane (B114726). mdpi.com For m-cresolate, the initial bond break is proposed to be the homolytic cleavage of an aromatic C-H bond, generating an aryl radical and a hydrogen radical, which then propagates further reactions. mdpi.com
Furthermore, cresolate can be oxidized to form quinone-type intermediates. For instance, p-cresol (B1678582) is known to be activated into a p-quinone methide intermediate. nih.gov In the presence of metal catalysts or under photochemical conditions, cresolate can participate in ligand-to-metal charge transfer. acs.org Iron(III)-cresolate complexes, for example, can undergo redox photolysis upon excitation. acs.org
Reduction Potentials and Electrochemical Studies of Cresolate Systems
Electrochemical studies provide quantitative insight into the redox behavior of cresolate systems. The reduction potential is a critical parameter that determines the thermodynamic feasibility of electron transfer. acs.org These potentials are often studied in the context of metal complexes or enzyme active sites where cresolate acts as a substrate or ligand.
In biochemical systems, such as the flavoprotein subunit of p-cresol methylhydroxylase (PCMH), the redox potential of the flavin adenine (B156593) dinucleotide (FAD) cofactor is influenced by the binding of p-cresolate. acs.org The two-electron midpoint potential (Em,7) for FAD bound to a mutant form of the protein was determined to be around +30.5 mV versus the normal hydrogen electrode (NHE). acs.org The difference in redox potentials between the first and second one-electron transfer steps (E1 - E2) provides information on the stability of the semiquinone radical intermediate. acs.org
The formal reduction potential (E°′) of organometallic catalysts can also be modified by cresolate ligands. For example, the Ru(II)/Ru(III) couple for a second-generation Grubbs catalyst was found to be +167 mV. researchgate.net When modified with p-cresolate, the oxidation potential of the resulting complex shifts, indicating electronic interaction between the cresolate and the metal center. researchgate.net Voltammetric studies of m-cresolate in dimethylsulfoxide (DMSO) have also been conducted to understand its electrochemical behavior, showing an absorption peak for sodium m-cresolate around 325 nm during coulometric titration. utwente.nl
| System | Redox Couple | Potential (mV vs. NHE) | Reference |
|---|---|---|---|
| FAD in PchF[R474K]C Protein | Two-electron midpoint potential (Em,7) | +30.5 | acs.org |
| Grubbs 2nd Generation Catalyst | Ru(II)/Ru(III) | +167 | researchgate.net |
Controlled Hydrolysis and Directed Degradation Pathways in Non-Environmental Contexts
The controlled breakdown of this compound is a critical step in various industrial chemical processes, particularly in the synthesis of cresols. This involves both directed hydrolysis and specific degradation pathways under controlled, non-environmental conditions.
The most common form of controlled hydrolysis is the neutralization of an alkali cresolate solution to liberate the free cresol. google.com In industrial production, after a caustic fusion step that forms sodium or this compound, an acid such as sulfuric acid, hydrochloric acid, or even carbon dioxide is added. google.comgoogle.com This reaction is an acid-base neutralization where the cresolate anion is protonated, yielding the less water-soluble cresol, which can then be separated and purified. google.comgoogle.com The process is carefully controlled by adjusting pH and temperature to ensure efficient conversion and separation. google.com
Directed degradation pathways are employed to transform cresolates into other chemical products under specific, often high-temperature, conditions. The thermal degradation of sodium p-cresolate, for example, does not proceed randomly. mdpi.com Under pyrolysis, a key degradation step is the homolytic cleavage of the bond between the aromatic ring and the methyl group, which is facilitated by the strong electron-donating phenoxide group. mdpi.com This leads to the formation of methane as a primary gaseous product. mdpi.com This contrasts with the pyrolysis of p-cresol itself, where methane is formed later in the degradation sequence. mdpi.com This specific pathway highlights a controlled, non-environmental degradation route. Similarly, studies on the intumescent (swelling) properties of sodium p-cresolate upon heating reveal structured degradation processes that lead to char formation. researchgate.net
| Cresolate Isomer | Condition | Key Gaseous Product | Proposed Initial Step | Reference |
|---|---|---|---|---|
| Sodium p-cresolate | Thermal Decomposition (Pyrolysis) | Methane | Homolytic cleavage of ArO-CH3 bond | mdpi.com |
| Sodium m-cresolate | Thermal Decomposition (Pyrolysis) | Methane | Homolytic cleavage of Ar-H bond | mdpi.com |
Theoretical and Computational Studies on Potassium Cresolate Systems
Quantum Chemical Investigations of Cresolate Anion Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of the cresolate anion, which dictate its reactivity. These investigations provide a detailed picture of how electrons are distributed within the molecule and identify the regions most susceptible to chemical attack.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each MO representing a specific spatial distribution and energy level for the electrons. huntresearchgroup.org.uklibretexts.org Analysis of the MOs of the cresolate anion, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical behavior.
The HOMO is of particular interest as it represents the region from which electrons are most likely to be donated in a chemical reaction. In the cresolate anion, the HOMO is primarily localized on the phenoxide oxygen and the aromatic ring, indicating that these are the nucleophilic centers. The distribution of electron density is not uniform; it is delocalized across the oxygen atom and the ortho and para positions of the benzene (B151609) ring due to resonance. libretexts.org This delocalization stabilizes the anion. libretexts.org
Population analysis methods, such as Mulliken population analysis, are employed to quantify the partial atomic charges on each atom in the molecule. huntresearchgroup.org.ukbhu.ac.in These calculations typically show a significant negative charge on the oxygen atom and, to a lesser extent, on the ortho and para carbon atoms of the aromatic ring, consistent with the resonance structures. The methyl group of cresolate influences the charge distribution through its inductive effect.
Table 1: Illustrative Partial Atomic Charges for p-Cresolate Anion (Hypothetical Values Based on General Principles) Note: Actual values depend on the specific computational method and basis set used.
| Atom | Hypothetical Partial Charge (e) |
|---|---|
| Oxygen | -0.85 |
| Phenolic Carbon (C1) | +0.20 |
| Ortho Carbon (C2, C6) | -0.15 |
| Meta Carbon (C3, C5) | +0.05 |
| Para Carbon (C4) | -0.10 |
| Methyl Carbon | +0.05 |
To provide a more quantitative measure of reactivity, computational chemists utilize reactivity descriptors derived from density functional theory (DFT). d-nb.info The Fukui function, for instance, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. d-nb.infofaccts.de For a nucleophile like the cresolate anion, the Fukui function for electrophilic attack (f-) highlights the sites most susceptible to reaction with an electrophile. nih.gov These sites correspond to the atoms with the largest f- values, which are typically the oxygen and the ortho and para carbons.
The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution around a molecule. bhu.ac.in For the cresolate anion, the MESP map would show a region of negative potential (typically colored red) around the oxygen atom and the aromatic ring, indicating the areas that are attractive to positively charged species or the positive end of a dipole. bhu.ac.in This confirms the nucleophilic nature of the anion and helps predict the initial sites of interaction with electrophiles. bhu.ac.in
Molecular Orbital Analysis and Charge Distribution
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For potassium cresolate, MD simulations provide a dynamic picture of its behavior in solution, including how it interacts with solvent molecules and the potassium counter-ion.
The choice of solvent can significantly impact the reactivity and stability of the cresolate anion. wikipedia.orgresearchgate.net MD simulations can model the solvation shell around the cresolate anion, revealing the specific interactions between the anion and solvent molecules. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent molecules will orient themselves to stabilize the negative charge of the cresolate anion through dipole-dipole interactions. wikipedia.org In protic solvents, hydrogen bonding between the solvent and the oxygen atom of the cresolate anion would be a dominant stabilizing factor. wikipedia.org
The stability of the cresolate anion is enhanced in polar solvents that can effectively solvate the charged species. wikipedia.orgnih.govacs.org This stabilization can influence reaction rates. For instance, reactions involving the cresolate anion as a nucleophile are often faster in polar aprotic solvents because the solvent stabilizes the anion without strongly solvating the counter-ion, leaving the anion more "free" to react. wikipedia.org Computational studies using continuum models like the Conductor-like Polarizable Continuum Model (C-PCM) have been used to investigate the effects of aqueous solvation on the structure and vibrational frequencies of the para-cresolate anion. nih.govacs.org
In solution, the potassium cation (K+) and the cresolate anion can exist as free ions, solvent-separated ion pairs, or contact ion pairs. marquette.edunih.govstfc.ac.uk The extent of ion-pairing depends on the solvent's dielectric constant and its ability to solvate the individual ions. wikipedia.org MD simulations can be used to explore the equilibrium between these different states and the structure of the ion pairs.
Ion-pairing can have a profound effect on the reactivity of the cresolate anion. rsc.org In a contact ion pair, the potassium ion is closely associated with the oxygen atom of the cresolate, which can reduce the nucleophilicity of the oxygen by partially neutralizing its negative charge. This can, in turn, make the ortho and para positions of the ring more reactive. The nature of the alkali metal cation can also influence reaction pathways. For example, in the Kolbe-Schmitt reaction, the cation is thought to play a role in complexing with the carbon dioxide molecule, thereby facilitating the carboxylation of the phenoxide ring. researchgate.netznaturforsch.commdpi.com Previous computational work has shown that this compound can form a two-body complex with an aryl fluoride (B91410) as an intermediate in nucleophilic substitution reactions. rsc.orgnsf.gov
Table 2: Types of Ion Pairs and Their Potential Influence on Cresolate Reactivity
| Type of Ion Pair | Description | Influence on Reactivity |
|---|---|---|
| Contact Ion Pair | Cresolate anion and K+ cation are in direct contact. | Reduces nucleophilicity of the oxygen atom; may enhance reactivity at the ring's ortho/para positions. |
| Solvent-Separated Ion Pair | Cresolate anion and K+ cation are separated by one or more solvent molecules. | Nucleophilicity of the oxygen is less hindered compared to a contact ion pair. |
Solvent Effects on Cresolate Reactivity and Stability
Computational Modeling of Reaction Pathways and Catalytic Cycles
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and intermediates. znaturforsch.com This is particularly valuable for reactions involving this compound, such as in polymerization reactions or in processes like the Kolbe-Schmitt synthesis. nsf.govnih.gov
Density functional theory (DFT) calculations are frequently used to model the entire reaction pathway. researchgate.netznaturforsch.com For instance, in a nucleophilic aromatic substitution reaction where this compound acts as a nucleophile, DFT can be used to calculate the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. nsf.gov This allows for the determination of the activation energies for each step, providing insight into the reaction kinetics. nsf.gov
In the context of catalysis, computational modeling can help to elucidate the role of the catalyst and the mechanism of the catalytic cycle. For example, in reactions where a metal complex is used to catalyze a reaction involving cresolate, DFT can be used to model the coordination of the cresolate to the metal center, the subsequent steps of the reaction, and the regeneration of the catalyst. researchgate.net Studies on the Kolbe-Schmitt reaction, which is a key industrial process, have used DFT to investigate the mechanism of carboxylation of phenolates (which are structurally similar to cresolates). researchgate.netznaturforsch.commdpi.com These studies have examined the role of the alkali metal cation in the reaction mechanism, suggesting that it forms a complex with the phenolate (B1203915) and carbon dioxide, which facilitates the electrophilic attack on the aromatic ring. znaturforsch.com
Transition State Characterization for Cresolate-Mediated Reactions
The characterization of transition states is fundamental to understanding reaction mechanisms, as the transition state structure and its associated energy barrier determine the kinetics of a chemical transformation. mit.edu Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and analyzing these fleeting, high-energy structures. numberanalytics.com The process involves mapping the potential energy surface of a reaction to find the saddle point that connects reactants and products, which corresponds to the transition state. ims.ac.jpsciencedaily.com The energy difference between the reactants and the transition state is the activation energy, a critical factor in reaction rates. sumitomo-chem.co.jp
In cresolate-mediated reactions, the cresolate anion acts as a potent nucleophile or reactant. Computational studies have been employed to elucidate the mechanisms of such reactions. For instance, in the context of bioconjugation reactions involving tyrosine residues (which have a p-cresol-like side chain), high-level quantum chemistry approaches have been used to compare different potential reaction pathways. [1 (from first search)] When comparing the reaction of an electrophile with p-cresol (B1678582) versus p-cresolate, calculations show that the deprotonation to form the cresolate anion is crucial for the reaction's feasibility. [1 (from first search)] The potassium ion, as a counter-ion, facilitates the existence of the reactive cresolate species in the reaction medium.
Studies have demonstrated that for certain reactions, the calculated energy barriers for pathways involving the neutral cresol (B1669610) molecule are prohibitively high. [1 (from first search)] However, when the reaction is modeled with the cresolate anion, the computed activation barriers are dramatically reduced, in some cases becoming nearly vanishing. [1 (from first search)] This computational finding successfully explains experimental observations of rapid reaction rates in buffered solutions where the cresolate form is prevalent. [1 (from first search)] The choice of the DFT functional can be critical, as different functionals may sometimes predict different mechanisms (e.g., concerted vs. stepwise), underscoring the need to validate computational approaches. researchgate.net
| Reaction Pathway | Reactants | Computational Finding | Reference |
|---|---|---|---|
| Electrophilic Attack | p-Cresol (neutral) + Electrophile | High calculated activation energy barrier, suggesting a slow or non-spontaneous reaction. | [1 (from first search)] |
| Electrophilic Attack | p-Cresolate (anion) + Electrophile | Nearly vanishing activation energy barrier, explaining experimentally observed high reaction rates. | [1 (from first search)] |
| Thermal Demethylation | Sodium p-cresolate | Computational studies suggest the initial step is the homolysis of the Ar–CH₃ bond. | [25 (from first search)] |
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are instrumental in predicting the spectroscopic properties of molecules. acs.orgnih.gov Methods like DFT and other ab initio approaches can accurately compute the electronic structure and geometry of compounds like this compound. aps.org From these fundamental properties, various spectroscopic parameters can be derived. researchgate.net
For instance, the calculation of vibrational frequencies allows for the prediction and interpretation of infrared (IR) spectra. osti.gov By optimizing the molecular geometry and then computing the second derivatives of the energy, a set of harmonic vibrational modes is obtained. These theoretical frequencies can be correlated with experimental IR absorption bands, aiding in the assignment of complex spectra. nih.govresearchgate.net DFT calculations on the potassium salt of diphenylsulfophthalide, a model for potassium-containing organic salts, have shown that the coordination of the potassium ion with the sulfonate group significantly affects the positions of the sulfur-oxygen bond vibrations in the IR spectrum. researchgate.net Similarly, the IR spectrum of potassium-cationized triethylphosphate has been accurately reproduced using DFT calculations, validating the computational approach. nih.gov
Likewise, electronic absorption spectra (UV-Vis) can be predicted using time-dependent DFT (TD-DFT). core.ac.ukphyschemres.org This method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. core.ac.ukresearchgate.net Such calculations can predict how the electronic structure of this compound influences its color and how λmax might shift in different solvent environments. physchemres.org The accuracy of these predictions is often high enough to distinguish between different isomers or to identify the nature of electronic transitions (e.g., π → π*). physchemres.org
| Spectroscopic Parameter | Computational Method | Predicted Information | Reference |
|---|---|---|---|
| Infrared (IR) Frequencies | DFT (e.g., B3LYP/6-311G(d,p)) | Vibrational modes (stretching, bending) and assignment of experimental IR spectra. | nih.govresearchgate.net |
| UV-Visible (UV-Vis) λmax | Time-Dependent DFT (TD-DFT) | Electronic transition energies and predicted absorption maxima. | core.ac.ukphyschemres.org |
| Nuclear Magnetic Resonance (NMR) Shifts | DFT (e.g., GIAO method) | Chemical shifts (e.g., ¹³C, ¹H) for structural elucidation. | researchgate.netresearchgate.net |
| Electronic Band Structure | First-Principles Plane-Wave Methods | Density of states, band gaps, and charge transfer properties in the solid state. | nih.gov |
Role of Potassium Cresolate in Catalytic Systems and Industrial Chemical Processes
Potassium Cresolate as a Base or Nucleophile in Advanced Organic Synthesis
The chemical reactivity of this compound is dominated by the nucleophilic character of the cresolate anion and its basicity. These properties are harnessed in advanced organic synthesis for various catalytic and stoichiometric transformations.
This compound and related potassium phenoxides play a crucial role in the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES). In these reactions, the cresolate or phenoxide acts as a nucleophile in aromatic nucleophilic substitution (SNAr) polycondensation reactions. rsc.org Research has shown that the potassium cation is not a mere spectator ion but actively participates in the polymerization mechanism.
In the polycondensation reaction between an activated aryl dihalide (like 4,4′-difluorodiphenylsulfone) and a bisphenol, the phenoxide is typically generated in situ by a base such as potassium carbonate (K₂CO₃). pnas.orgpnas.org However, the study of this compound itself provides direct insight into the phenoxide's role. Computational and experimental studies on the reaction between aryl halides and bisphenol A (BPA) reveal that potassium ions activate the carbon-halogen bond. rsc.org Specifically, in the reaction involving an aryl fluoride (B91410), the kinetics fit a third-order rate law, which is attributed to the activation of the carbon-fluorine bond by two potassium cations, forming a three-body complex intermediate. rsc.org This potassium-activated SNAr mechanism is significantly faster than the classical SNAr pathway observed with aryl chlorides, which follows a second-order rate law. rsc.org The higher reactivity of potassium phenolate (B1203915) compared to sodium phenolate has also been noted, contributing to faster polymerization rates. rsc.org
This catalytic role extends to the conversion of existing polymers into new, value-added ones. A notable example is the one-step conversion of polycarbonates (PCs) into poly(aryl ether sulfone)s (PSUs). pnas.org In this process, a base like potassium carbonate initiates the depolymerization of the polycarbonate to form reactive potassium phenoxide (or cresolate-like) species, which then undergo in situ polycondensation with a monomer like 4,4′-difluorodiphenylsulfone. pnas.org
Furthermore, cresolate moieties can be part of organometallic catalysts for polymerization. For instance, catalytic systems involving titanium compounds with cresolate ligands have been developed for polymerization reactions. justia.com
Table 1: Kinetic Data for Polycondensation of DFDPS/BPA vs. DCDPS/BPA This table, derived from kinetic studies, illustrates the difference in reaction rates and activation energies for the polycondensation of bisphenol A (BPA) with dichlorodiphenylsulfone (DCDPS) and difluorodiphenylsulfone (DFDPS), highlighting the enhanced reactivity when potassium activates the C-F bond. rsc.org
| Reaction System | Rate Law Order | Activation Energy (Ea) | Description |
| DCDPS/BPA with K⁺ | Second-Order | 79.5 ± 2.5 kJ/mol | Follows a classical SNAr mechanism via a two-body complex. rsc.org |
| DFDPS/BPA with K⁺ | Third-Order | 58.6 ± 4.2 kJ/mol | Proceeds via a potassium-activated SNAr mechanism involving a three-body complex, leading to a lower activation energy and faster reaction. rsc.org |
As a base, this compound is effective in promoting various chemical transformations. It has been used as a model base to study reaction mechanisms, such as in the hydroboration of nitriles. acs.org In one study, potassium p-cresolate complexed with 18-crown-6 (B118740) was selected as a suitable model base to evaluate general base catalysis in the hydroboration reaction due to its pKa. acs.org
Its basicity is also utilized in condensation reactions. For example, the deprotonation of a (η⁵-ortho-cresolate)ruthenium complex is a key step in the synthesis of a ruthenium-stabilized ortho-quinone methide, which is an intermediate in multicomponent condensation reactions for producing chiral chromans. researchgate.net
This compound also participates in carboxylation reactions. In the Kolbe-Schmitt reaction, potassium phenolate and its derivatives are carboxylated using carbon dioxide under pressure to produce hydroxybenzoic acids. Studies have shown that a mixture of potassium phenolate and potassium p-cresolate can be reacted with CO₂ at high temperature and pressure to yield para-hydroxybenzoic acid, a valuable chemical intermediate. google.com The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of the desired para-isomer over other by-products like salicylic (B10762653) acid. google.com
Table 2: Base-Mediated Transformations Involving this compound
| Transformation | Role of this compound | Reactants | Product | Reference |
| Nitrile Hydroboration | Model Base | Nitriles, HBPin | Hydroborated Nitriles | acs.org |
| Quinone Methide Synthesis | Base (for deprotonation) | (η⁵-ortho-cresolate)Ru(η⁶-benzene) complex | (η⁴-ortho-quinone methide)Ru(η⁶-benzene) | researchgate.net |
| Carboxylation | Nucleophilic Reactant | Potassium p-cresolate, CO₂ | p-Hydroxybenzoic Acid | google.com |
Catalysis of Polymerization Reactions and Monomer Formation
Precursor Chemistry for Specialty Chemicals and Advanced Materials
This compound serves as a key starting material or intermediate in the synthesis of a variety of more complex molecules, ranging from specialty chemicals to high-performance polymers. ontosight.ai Its role as a precursor is fundamental in processes where a cresol (B1669610) moiety needs to be incorporated into a larger structure.
The nucleophilicity of the cresolate ion makes it an excellent building block for polymers. As detailed in section 5.1.1, it is a critical precursor for poly(arylene ether sulfone)s (PAES). rsc.org The synthesis involves the reaction of a bisphenate (like that derived from bisphenol-A) with an activated dihalide. The cresolate anion attacks the electron-deficient aromatic ring, displacing the halide and forming an ether linkage, which constitutes the backbone of the polymer. rsc.org
In the synthesis of other resins, such as certain phenolic resins (novolacs), potassium salts are often used, which can lead to residual potassium ions in the final product. semanticscholar.org These ions, likely from potassium phenolate or cresolate intermediates formed during synthesis, can affect the material's properties, such as increasing the melt viscosity. semanticscholar.org This demonstrates the role of the cresolate as an intermediate in the formation of the resin structure.
Additionally, cresolate derivatives are precursors to epoxy resins. O-cresol (B1677501) formaldehyde (B43269) epoxy resins are synthesized by reacting o-cresol-formaldehyde resin with epichlorohydrin, often using an alkali like potassium hydroxide (B78521). google.com While KOH is the base, the reaction proceeds through the formation of the this compound of the phenolic resin.
The transformation of common plastics into high-performance materials is an area of significant interest, with cresolate intermediates playing a central role. The conversion of polycarbonate waste into poly(aryl ether sulfone)s (PSUs) is a prime example. pnas.orgpolympart.com PSUs are high-performance engineering thermoplastics used in applications requiring high-temperature resistance and mechanical stability, such as water purification membranes and medical equipment. pnas.org
The process involves the depolymerization of the polycarbonate by a base like potassium carbonate, which generates potassium phenoxide/cresolate intermediates in situ. pnas.org These intermediates then react with an aryl fluoride monomer in a polycondensation reaction to build the PSU polymer chain. pnas.orgpnas.org Computational studies have elucidated the mechanism, showing the formation of sodium cresolate dimers as key intermediates when sodium carbonate is used. polympart.com This cascade reaction effectively repurposes a lower-value plastic into a high-performance material. pnas.org
Similarly, the properties of carbon fiber reinforced plastics (CFRPs) can be influenced by the chemistry of the polymer matrix. In the case of phenolic resins used as matrices, residual potassium from cresolate intermediates can impact the processability and final properties of the composite material. semanticscholar.org
Synthesis of Resins and Polymers Incorporating Cresolate Moieties
Process Chemistry Optimization for Cresolate-Mediated Industrial Transformations
Optimizing industrial processes that utilize this compound is crucial for economic viability, safety, and product quality. mt.comvapourtec.com This involves fine-tuning reaction parameters, understanding reaction kinetics, and improving material handling and purification steps. mt.com
In the synthesis of poly(arylene ether sulfone)s, for example, understanding the kinetics provides a pathway for optimization. The discovery of the third-order kinetics for the potassium-mediated reaction with aryl fluorides, compared to the second-order kinetics with aryl chlorides, allows for the selection of more reactive monomers to increase throughput. rsc.org Furthermore, studies have shown that potassium phenolate is more reactive than its sodium counterpart, providing another variable for process optimization. rsc.org This deeper mechanistic understanding can guide the design of catalysts and reaction conditions for SNAr reactions. rsc.org
For the production of paracresol, process improvements have focused on the caustic fusion step that forms the alkali cresolate. google.com Controlling the temperature of the fusion of sodium toluene (B28343) sulfonate with caustic soda is critical for a smooth reaction and complete conversion to sodium cresolate. google.com In the synthesis of resins, process optimization can involve post-synthesis purification. For instance, in carbon fabric reinforced phenolic resins, an acid wash is used to remove residual potassium cations (from cresolate intermediates) that would otherwise increase the resin's melt viscosity, making it unsuitable for cost-effective manufacturing techniques like vacuum infusion. semanticscholar.org
The development of digital tools, such as process simulation and machine learning algorithms, offers new avenues for optimizing complex chemical transformations, including those mediated by cresolates, by allowing for rapid evaluation of design alternatives and identification of optimal operating conditions. numberanalytics.com
Environmental Fate and Degradation Mechanisms of Cresolates in Engineered and Natural Systems Excluding Toxicological and Direct Human Exposure Aspects
Abiotic Degradation Pathways of Cresolates
Abiotic degradation involves non-biological processes that break down chemical compounds. For cresolates, these pathways primarily include photolysis and chemical oxidation.
Photolytic Degradation Under Environmental Conditions
Photolytic degradation, or photolysis, is the breakdown of compounds by light. pjoes.com In the environment, this process is a significant factor in the transformation of organic pollutants. pjoes.com
Studies on cresols, the parent compounds of cresolates, reveal that they can be degraded by ultraviolet (UV) radiation. tandfonline.comnih.gov The effectiveness of this degradation is influenced by several factors, including the wavelength of UV light and the presence of other chemical species. For instance, the photodegradation of o-cresol (B1677501) is more significant with UV-C lamps (254 nm wavelength) compared to near-UV black light lamps (352 nm). tandfonline.comnih.gov The presence of an oxidant like hydrogen peroxide can enhance the decomposition of o-cresol in water through a synergistic effect with UV light. tandfonline.comnih.gov
The pH of the environment also plays a role. The optimal pH for the photodegradation of o-cresol is around 5. tandfonline.comnih.gov The initial concentration of the cresol (B1669610) is another critical factor; the efficiency of degradation increases as the initial concentration decreases. tandfonline.comnih.gov
In the presence of photocatalysts like zinc oxide (ZnO), the photodegradation of cresols can occur under visible light. semanticscholar.orgccsenet.org For m-cresol (B1676322), the degradation is favorable in a pH range of 6-9. semanticscholar.orgccsenet.org The process can lead to the formation of several intermediates, including 2-methyl-1,4-benzodiol and 2-methyl-para-benzoquinone. semanticscholar.orgccsenet.org
Chemical Oxidation in Aquatic and Terrestrial Environments
Chemical oxidation is another crucial abiotic pathway for the degradation of cresolates in the environment. This process involves the reaction of cresolates with oxidizing agents naturally present in water and soil. nih.govcdc.gov
In aquatic environments, transient oxidants produced by the irradiation of water containing fulvic acid can oxidize o- and p-cresol (B1678582). nih.govcdc.gov These oxidants are suggested to be organic peroxy species. nih.govcdc.gov While chemical oxidation contributes to the removal of cresols, it is generally considered a slower process compared to biodegradation under most conditions. nih.govcdc.gov
In soil, the presence of minerals can influence the oxidation of cresols. For example, birnessite (a form of manganese dioxide) can act as a catalyst for the oxidative coupling of hydroxylated aromatic compounds like cresols. nih.gov This can lead to the formation of polymeric species, significantly altering the sorption and transport properties of these compounds. nih.gov
Biotic Degradation and Microbial Transformation of Cresolate Structures
Biotic degradation, driven by microorganisms, is the primary mechanism for the breakdown of cresols in soil and water. nih.govcdc.gov
Microbial Metabolism of Cresolate Structures and Byproducts
A wide range of microorganisms, including bacteria and fungi, can metabolize cresols. ontosight.ai Species of Pseudomonas, Bacillus, and Streptomyces are known to be effective in degrading m-cresol. ontosight.ai These microorganisms utilize cresols as a source of carbon and energy. ontosight.ai
The metabolic pathway for m-cresol typically involves several steps:
Hydroxylation: The initial step converts m-cresol to 3-methylcatechol (B131232). ontosight.ai
Ring Cleavage: The aromatic ring of 3-methylcatechol is then broken. ontosight.ai
Oxidation and Beta-oxidation: Subsequent oxidation reactions lead to the formation of simpler molecules like acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways. ontosight.ai
Under aerobic conditions in freshwater, cresol isomers degrade rapidly, with half-lives ranging from less than 24 hours to under 7 days. nih.gov The degradation is slower in saltwater and under anaerobic conditions. nih.gov The order of degradation for cresol isomers in anaerobic environments is generally p-cresol > m-cresol > o-cresol. nih.gov
Bioremediation Potential Related to Cresolate Contaminants
The ability of microorganisms to degrade cresols forms the basis for bioremediation strategies to clean up contaminated sites. Bioremediation is considered an effective approach for removing m-cresol from contaminated soil and water. ontosight.ai
Research has demonstrated that inoculating cresol-contaminated soil with specific cresol-degrading bacteria, such as Pseudomonas sp., can effectively remediate the soil. researchgate.net For instance, a strain of Pseudomonas monteilii was able to degrade o-cresol in soil, allowing for the normal germination and growth of sensitive plant seeds that were otherwise inhibited by the contaminant. researchgate.net Similarly, bioaugmentation with Pseudomonas monteilii has been shown to be effective in degrading m-cresol in soil. researchgate.net
Fungi also play a role in the bioremediation of cresol-contaminated environments. Indigenous soil fungi have been shown to biodegrade phenol, o-cresol, m-cresol, and p-cresol in soil contaminated with cresolate. asm.org Marine fungi, such as Aspergillus terreus, have also demonstrated the ability to degrade o-cresol. ekb.eg
Sorption and Transport Phenomena in Environmental Matrices
The movement and distribution of cresolates in the environment are governed by sorption and transport processes. Sorption refers to the binding of chemicals to soil particles, which can limit their mobility.
The sorption of cresols to soil is influenced by the soil's pH and clay mineral content. who.intinchem.org Hydrogen bonding plays a significant role in the sorption of cresols to soil. who.intinchem.org The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, for cresol isomers ranges from 22 to 158. cdc.gov In soils with high organic matter content, Koc values can be as high as 3420, making cresols less mobile. inchem.org
The transport of cresols can occur through several pathways:
Volatilization: Cresols can move from soil and water into the atmosphere. who.int
Leaching: Cresols can move through the soil profile and potentially contaminate groundwater. who.intinchem.org Their mobility in soil can range from slight to high depending on the soil's sorption coefficient. who.int
Run-off: Cresols can be transported from land to surface water. inchem.org
In the atmosphere, cresols can be transported in the vapor phase and returned to the earth's surface through rain. who.int Due to their volatilization, binding to sediment, and biodegradation, only small amounts of cresols are typically found in water. who.int
Interactive Data Table: Factors Influencing Cresol Degradation
| Degradation Pathway | Influencing Factor | Effect on Degradation | Isomer Specificity (if any) |
| Photolytic Degradation | UV Wavelength | More effective at shorter wavelengths (e.g., 254 nm) tandfonline.comnih.gov | o-cresol studied tandfonline.comnih.gov |
| pH | Optimal around 5 for o-cresol tandfonline.comnih.gov | o-cresol studied tandfonline.comnih.gov | |
| Initial Concentration | Higher efficiency at lower concentrations tandfonline.comnih.gov | o-cresol studied tandfonline.comnih.gov | |
| Photocatalyst | Enhanced by ZnO under visible light semanticscholar.orgccsenet.org | m-cresol studied semanticscholar.orgccsenet.org | |
| Chemical Oxidation | Oxidants | Can be oxidized by organic peroxy species nih.govcdc.gov | o- and p-cresol studied nih.govcdc.gov |
| Minerals | Catalyzed by manganese dioxide nih.gov | General for hydroxylated aromatics nih.gov | |
| Biotic Degradation | Oxygen Availability | Rapid under aerobic conditions, slower anaerobically nih.gov | p-cresol > m-cresol > o-cresol (anaerobic) nih.gov |
| Microbial Population | Degraded by various bacteria and fungi ontosight.airesearchgate.netasm.orgekb.eg | Pseudomonas, Bacillus, Streptomyces for m-cresol ontosight.ai |
Advanced Analytical Methodologies for Potassium Cresolate Detection and Quantification in Research Contexts
Spectroscopic Techniques for Characterization in Reaction Mixtures and Complex Chemical Systemspharmaffiliates.comfarmaciajournal.comtorontech.com
Spectroscopic methods provide invaluable insights into the molecular structure and concentration of potassium cresolate. These techniques are often used in situ to monitor reactions as they progress.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netinchem.orgresearchgate.netias.ac.in
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR are utilized to provide information on the chemical environment of individual atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by the position of the methyl group on the aromatic ring and the deprotonation of the hydroxyl group to form the cresolate. For instance, in a deuterated solvent like Deuterium Oxide (D₂O), the aromatic protons of the cresolate anion will exhibit characteristic shifts. rsc.org The methyl protons of the cresolate isomers also show distinct resonances. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring and the methyl group are unique to each isomer of this compound. researchgate.net The carbon atom bonded to the oxygen (the ipso-carbon) shows a significant shift upon deprotonation of cresol (B1669610) to form the cresolate. researchgate.net Two-dimensional NMR techniques, such as HSQC, can be used to correlate proton and carbon signals, further aiding in unambiguous structural assignment. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cresol Isomers. Note: Data for the potassium salt may vary depending on the solvent and concentration. The following table provides approximate shifts for the parent cresol molecules. chemicalbook.comabdn.ac.uk
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| o-Cresol (B1677501) | CDCl₃ | Aromatic: ~6.8-7.2, Methyl: ~2.2, OH: ~4.7 | Aromatic: ~115-154, Methyl: ~16 |
| m-Cresol (B1676322) | CDCl₃ | Aromatic: ~6.7-7.2, Methyl: ~2.3, OH: ~4.9 | Aromatic: ~113-156, Methyl: ~21 |
| p-Cresol (B1678582) | CDCl₃ | Aromatic: ~6.7-7.1, Methyl: ~2.3, OH: ~5.1 | Aromatic: ~115-153, Methyl: ~21 |
This table is for illustrative purposes. Actual chemical shifts can vary.
Vibrational Spectroscopy (FTIR, Raman) for Monitoring Reaction Progress and Species Identificationsigmaaldrich.comgcms.cz
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in monitoring the formation of this compound and identifying key functional groups.
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The conversion of a cresol to this compound can be monitored by observing the disappearance of the broad O-H stretching band of the phenolic hydroxyl group (typically around 3200-3600 cm⁻¹) and the appearance of new bands associated with the phenoxide C-O bond. nih.gov The C=O stretching frequency in related benzoylthiourea (B1224501) derivatives has been observed in the range of 1671-1697 cm⁻¹. bch.ro
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The spectra of this compound would show characteristic ring breathing modes and C-H vibrations. Changes in the Raman spectra of aqueous solutions of related potassium salts, such as potassium 4-pentenoate, have been used to study conformational changes upon micelle formation. rsc.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Kinetic Studies and Concentration Determinationcoresta.org
UV-Visible spectrophotometry is a quantitative technique used to measure the absorption of ultraviolet and visible light by a substance. It is particularly useful for kinetic studies and determining the concentration of this compound in solution.
The formation of the cresolate anion from cresol results in a bathochromic (red) shift in the maximum absorbance wavelength (λ_max). For example, the λ_max of neutral o-cresol is around 270 nm, while the o-cresolate anion exhibits a red-shifted λ_max at 289 nm in aqueous solutions with a pH greater than 10.3. nih.gov This shift occurs because the deprotonated phenoxide form has a more extended system of conjugation. nih.gov By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. researchgate.net Furthermore, a calibration curve can be constructed by plotting absorbance versus known concentrations of this compound to determine the concentration of unknown samples, following the Beer-Lambert law.
Chromatographic Separations in Complex Chemical Matricespharmaffiliates.comfarmaciajournal.comnih.govsigmaaldrich.com
Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its accurate quantification and the analysis of related impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysissigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. osha.gov It is widely used for purity assessment and the analysis of complex mixtures. torontech.comgoogleapis.com
In a typical reversed-phase HPLC method, a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation of cresol isomers and their salts can be challenging due to their similar structures. chemijournal.com However, specialized columns and mobile phase additives, such as cyclodextrins, can improve resolution. sigmaaldrich.comepa.gov Detection is often achieved using a UV detector set at a wavelength where the cresolate anion absorbs strongly, such as 218 nm or 274 nm. osha.govepa.gov HPLC methods have been developed for the determination of cresol isomers in various matrices, including transformer oil and urine. researchgate.netepa.gov
Table 2: Example HPLC Method Parameters for Cresol Isomer Separation. sigmaaldrich.com
| Parameter | Value |
| Column | CYCLOBOND I 2000, 25 cm x 4.6 mm I.D., 5 µm particles |
| Mobile Phase | Water:Methanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 22 °C |
This table represents an example method and parameters may need to be optimized for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Cresolatesfarmaciajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is non-volatile, GC-MS is crucial for analyzing volatile byproducts from reactions involving cresolates and for analyzing the cresolates after a derivatization step. nih.gov
Derivatization is a chemical reaction that converts the non-volatile cresolate into a more volatile derivative, typically by silylation or acylation. jfda-online.com For example, reacting the cresolate with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) produces a volatile trimethylsilyl (B98337) (TMS) ether that is amenable to GC analysis. researchgate.net This allows for the separation of the cresol isomers on a GC column. ufmg.br The mass spectrometer then fragments the derivatized molecules, producing a characteristic mass spectrum that allows for definitive identification and quantification. GC-MS is highly sensitive and can detect trace levels of impurities. coresta.org
Electrochemical Methods for Cresolate Analysis
Electrochemical methods offer a robust and sensitive platform for the analysis of phenolic compounds, including cresolates. electrochemsci.orgirispublishers.com These techniques are founded on the principle that the antioxidant properties of phenolics are linked to their capacity to donate electrons, making them electroactive species amenable to detection through electrochemical oxidation. electrochemsci.org Advantages of these methods include low cost, high sensitivity, rapid analysis times, and the ability to perform measurements in complex biological matrices, often without extensive sample modification. electrochemsci.orgirispublishers.com Key electrochemical techniques employed for the analysis of compounds like cresolate include voltammetry and potentiometry. irispublishers.comirispublishers.com
Voltammetric Techniques for Redox Characterization
Voltammetry is a widely utilized electrochemical technique for studying and quantifying phenolic compounds. electrochemsci.org It involves applying a time-dependent potential to an electrode and measuring the resulting current, which provides information about the redox (reduction-oxidation) behavior of the analyte. Cyclic Voltammetry (CV) is a particularly powerful voltammetric method for characterizing the redox properties of electroactive species like cresolate. researchgate.netvtt.fi In CV, the electrode potential is scanned linearly in a forward and then a reverse direction, revealing the potentials at which oxidation and reduction occur. vtt.fi
The electrochemical oxidation of cresol on electrode surfaces has been a subject of research, providing insights applicable to its conjugate base, the cresolate ion. Studies using various electrode materials, such as boron-doped diamond (BDD) and modified carbon electrodes, have characterized the oxidation process. core.ac.ukresearchgate.net For instance, cyclic voltammograms of m-cresol on a BDD electrode show that its oxidation occurs at a potential close to that of water discharge. core.ac.uk A key finding in such studies is the linear relationship between the anodic peak current and the concentration of cresol over specific ranges, which forms the basis for quantification. core.ac.uk
However, a common challenge during the electrochemical oxidation of phenolic compounds is the fouling of the electrode surface. core.ac.uk This occurs due to the polymerization of phenoxy radicals formed during oxidation, leading to a passive, non-conductive layer on the electrode that diminishes its activity over successive scans. core.ac.ukresearchgate.net Research has focused on mitigating this "polyphenol passivation" by modifying electrode surfaces, for example, with polydopamine-poly-L-lysine-copper (PDA-PLL-Cu) coatings, which have been shown to significantly reduce the decay in current intensity during repeated cycles. researchgate.net
The table below summarizes findings from voltammetric studies on cresol, demonstrating the typical parameters and results obtained in its redox characterization.
| Cresol Isomer | Electrode System | Supporting Electrolyte | Key Findings | Reference |
|---|---|---|---|---|
| m-cresol | Boron-Doped Diamond (BDD) Electrode | Sodium sulfate (B86663) solution | Showed an oxidation peak near the potential of water discharge. The peak current varied linearly with concentration up to 5 mM. Evidence of electrode fouling due to polymerization was observed. | core.ac.uk |
| m-cresol | Screen Printed Electrode (SPE) vs. PDA-PLL-Cu modified SPE | Phosphate Buffer Saline (PBS), pH 7.4 | Significant reduction in current intensity was observed on the bare SPE after multiple cycles due to passivation. The modified SPE greatly alleviated this effect. | researchgate.net |
| o-, m-, p-cresol | Carbon Paste Electrode (CPE) vs. Laccase-modified CPE | Acetate buffer, pH 5.0 | The enzyme-modified electrode produced intense redox signals for o- and p-cresol, indicating enzymatic oxidation to electroactive products. The bare electrode showed less defined oxidation peaks. | researchgate.net |
| o-cresol | Platinum (Pt) Electrode | Sulfuric Acid (H₂SO₄) | Investigated the kinetics of electropolymerization of o-cresol with pyrrole. The reaction order with respect to the comonomer concentration was determined from cyclic voltammetry data. | iosrjournals.org |
Potentiometric Methods for Concentration Determination
Potentiometry is an electrochemical method that measures the potential difference between two electrodes in a solution under near-zero current conditions. drugfuture.com It is a valuable technique for determining the concentration of a specific ion in a sample. indexcopernicus.comrsc.org The setup typically consists of an ion-selective electrode (ISE), whose potential is sensitive to the target analyte concentration, and a reference electrode with a stable, known potential. drugfuture.com The measured potential difference can be related to the analyte concentration via the Nernst equation. drugfuture.com
For the determination of this compound, potentiometric methods can be designed to detect either the potassium ion (K⁺) or the cresolate ion.
Potentiometric Titration: One approach is potentiometric titration, where the concentration of a substance is determined by reacting it with a titrant and monitoring the change in solution potential. Research has demonstrated the coulometric generation of m-cresolate ions through the cathodic reduction of m-cresol in an organic solvent like γ-butyrolactone. researchgate.net These generated cresolate ions, being basic, can then be used to titrate acids, with the endpoint detected potentiometrically using an appropriate indicator electrode, such as a hydrogen/palladium electrode. researchgate.net This establishes a direct link between an electrochemical process involving cresolate and its quantification.
Ion-Selective Electrodes (ISEs): A more direct method involves the use of an ISE. While the development of a specific cresolate-selective electrode is a specialized task, the principles are well-established from work on other ions. For determining the potassium component of this compound, potassium-selective electrodes are readily available and well-characterized. indexcopernicus.comrsc.org These electrodes often employ a membrane containing a neutral carrier, such as the antibiotic valinomycin, which selectively binds K⁺ ions, leading to a potential change across the membrane that is proportional to the potassium concentration. indexcopernicus.com Similarly, an ISE for cresolate would require a membrane or sensing element with a high affinity and selectivity for the cresolate anion over other potentially interfering ions in the sample matrix.
The table below outlines the components and performance characteristics of various potentiometric systems, illustrating the principles applicable to the determination of this compound.
| Target Analyte | Indicator Electrode Type | Sensing Mechanism/Material | Linear Range | Reference |
|---|---|---|---|---|
| Potassium (K⁺) | Coated Wire Ion Selective Electrode | PVC membrane with Valinomycin | 1 x 10⁻⁵ M to 1 x 10⁻¹ M | indexcopernicus.com |
| Potassium (K⁺) | Chemically Modified Glassy Carbon Electrode | Nickel(II) hexacyanoferrate nanoparticles | 5.0 x 10⁻⁵ M to 1.0 x 10⁻² M | rsc.org |
| Acids (titrated with cresolate) | Hydrogen/Palladium Electrode | Potentiometric endpoint detection following coulometric generation of m-cresolate ions as the titrant. | N/A (Titration method) | researchgate.net |
Future Research Directions and Emerging Paradigms in Potassium Cresolate Chemistry
Integration with Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and ionic interactions. wikipedia.org Within this field, host-guest chemistry involves a larger "host" molecule enclosing a smaller "guest" molecule or ion, leading to the formation of a stable complex with specific structural and functional properties. wikipedia.orgmdpi.com
The potassium ion (K⁺) in potassium cresolate is a key player in this domain. It has a well-documented affinity for specific host molecules, particularly macrocyclic ethers like crown ethers. wikipedia.orgunlp.edu.ar Research has demonstrated the use of host-guest interactions between potassium ions and 18-crown-6 (B118740) units to control ionic transport through nanopores, effectively creating a chemical nanodevice. unlp.edu.arrsc.org This principle can be extended to systems incorporating this compound. The binding of the potassium cation by a host molecule would release the cresolate anion, which could then act as a trigger for a subsequent chemical or physical process.
Future research will likely explore the design of sophisticated supramolecular assemblies where this compound is a key component. This could involve:
Stimuli-Responsive Systems: The host-guest interaction can be disrupted by external stimuli (e.g., pH, light, temperature), allowing for the controlled release of the cresolate anion. thno.org This could be used in designing smart materials that respond to environmental changes.
Self-Assembling Structures: The cresolate anion itself, with its aromatic ring and phenoxide group, can participate in non-covalent interactions like π-π stacking, helping to direct the self-assembly of larger structures.
Molecular Recognition: The specific recognition between the potassium ion and a host molecule forms the basis of highly selective sensors. mdpi.com Systems could be designed where the presence of this compound modulates a detectable signal, such as a change in fluorescence. wikipedia.org
These investigations bridge the gap between simple ionic compounds and complex, functional molecular systems, opening new avenues in sensing, catalysis, and materials science. mdpi.comthno.org
Nanomaterial Synthesis Utilizing Cresolate Precursors for Designed Functionality
The synthesis of nanomaterials is a cornerstone of modern materials science, and the choice of chemical precursor is critical in determining the final properties of the nanoparticle, such as its size, shape, and composition. nih.govrsc.org this compound is an intriguing but underexplored precursor for creating nanomaterials with tailored functionalities. Its components—the potassium cation and the cresolate anion—can both play distinct roles in the synthesis process.
Research in this area could focus on several key methodologies:
Sol-Gel and Hydrothermal Synthesis: In these common bottom-up approaches, precursors in a solution react to form solid nanoparticles. nih.govslideshare.net this compound could serve as a source of potassium for doping metal oxide nanoparticles (e.g., ZnO, TiO₂), thereby altering their electronic and photocatalytic properties. The cresolate anion could act as a capping agent, controlling particle growth and preventing aggregation.
Green Synthesis: The principles of green chemistry encourage the use of less hazardous substances and environmentally benign solvents. waocp.com The cresolate moiety, particularly if derived from bio-based sources, could function as a reducing and stabilizing agent in the synthesis of metallic nanoparticles (e.g., copper, silver), offering a more sustainable alternative to conventional chemical reductants. waocp.com
Template-Free Synthesis: Mastering the chemistry of the precursor can allow for the controlled synthesis of complex nanostructures without the need for a physical template. rsc.org The decomposition of this compound under specific conditions (e.g., in a solvothermal process) could lead to the formation of unique potassium-containing nanostructures or functionalized carbon materials.
The functionality of the resulting nanomaterials would be directly influenced by the cresolate precursor. For instance, nanoparticles surface-functionalized with cresolate groups could exhibit enhanced dispersibility in organic matrices or possess specific binding sites for targeted applications.
Advanced Materials Science Applications beyond Traditional Polymers and Resins
While cresols are traditionally known as building blocks for phenolic resins, future research into this compound is set to explore more advanced materials science applications. scilit.com This involves leveraging the specific chemical features of the cresolate ion to create materials with novel electronic, optical, or thermal properties. liverpool.ac.uk
Emerging research directions include:
Functional Thin Films: Techniques like molecular beam epitaxy (MBE), which can be likened to "atomic spray painting," allow for the creation of highly ordered crystalline thin films. psu.edu this compound could be investigated as a component in the synthesis of thin films, where the orientation of the cresolate units could influence the material's properties. For example, incorporating it into ferroelectric materials like potassium niobate could tune its electrical polarization characteristics. psu.edu
High-Performance Coatings: The aromatic structure of the cresolate can impart thermal stability and chemical resistance. This makes it a candidate for inclusion in advanced coatings that protect surfaces in harsh environments.
Organic Electronics: The π-conjugated system of the cresolate's aromatic ring suggests potential use in organic electronic devices. While not a conductor itself, it could be used to modify the properties of semiconducting polymers or as a component in dielectric layers, influencing charge transport and device performance.
The exploration of this compound in these areas moves it from a bulk chemical to a specialty component for high-tech applications, including sensors, memory storage, and next-generation electronics. liverpool.ac.uklookchem.com
Sustainable Chemistry Initiatives and Development of Bio-Based Cresolate Derivatives and Applications
A major driver in the chemical industry is the shift towards sustainability, which emphasizes the use of renewable resources and the reduction of waste and hazardous substances. mdpi.comresearchgate.net This paradigm is highly relevant to the future of this compound, particularly concerning the origin of its cresol (B1669610) component.
Key initiatives in this area include:
Renewable Feedstocks: Traditionally, cresols are derived from fossil fuels. However, there is growing interest in producing them from renewable biomass, such as lignin (B12514952), a complex polymer abundant in wood and agricultural waste. lcpo.fr Developing efficient biochemical or thermochemical pathways to convert lignin into cresols is a primary goal. This would allow for the production of "bio-based" this compound, significantly reducing the carbon footprint of its downstream products. resourcewise.comnih.gov Research has already shown that phenolic salts like sodium cresolate can be derived from the processing of waste materials. core.ac.uk
Green Chemistry Principles: The synthesis and application of this compound can be re-evaluated through the lens of the 12 Principles of Green Chemistry. This includes maximizing atom economy, avoiding unnecessary derivatization, and using catalysts instead of stoichiometric reagents. mdpi.com For example, catalytic routes to synthesize functionalized cresol derivatives from bio-based sources are being explored.
New Bio-Based Applications: As the production of bio-based chemicals becomes more viable, new applications will emerge. ieabioenergy.comtoray.com Bio-based this compound could be used to create sustainable polymers and materials that are fully or partially derived from renewable resources, contributing to a circular economy. resourcewise.com
The development of sustainable pathways to cresolates not only addresses environmental concerns but also opens up new markets for bio-based products in fields ranging from automotive interiors to consumer goods. toray.com
Interactive Data Tables
Table 1: Summary of Future Research Directions for this compound
| Research Area | Core Concept | Key Role of this compound | Potential Applications |
| Supramolecular Chemistry | Host-guest interactions and self-assembly driven by non-covalent forces. wikipedia.org | Provides K⁺ guest ion and a cresolate anion that can act as a trigger or structural component. | Smart materials, chemical sensors, controlled release systems. mdpi.comthno.org |
| Nanomaterial Synthesis | Use of a chemical precursor to direct the formation and properties of nanoparticles. rsc.org | Acts as a precursor for doping (K⁺) or as a capping/reducing agent (cresolate). | Catalysts, photocatalytic materials, functionalized nanoparticles. |
| Advanced Materials Science | Creating materials with novel and precisely controlled functionalities. liverpool.ac.uk | Component in thin films, high-performance coatings, and organic electronics. psu.edulookchem.com | Advanced electronics, protective coatings, memory devices. |
| Sustainable Chemistry | Use of renewable feedstocks and green chemical processes to reduce environmental impact. mdpi.comresearchgate.net | Target for production from bio-based sources like lignin to create sustainable materials. resourcewise.comcore.ac.uk | Bio-based polymers, sustainable chemicals, circular economy products. toray.com |
Q & A
Q. What are the critical physicochemical properties of potassium cresolate that influence its reactivity in bioconjugation reactions?
this compound’s reactivity is governed by its pKa (~10 for cresol), deprotonation state, and solvent interactions. Researchers should:
- Determine pKa experimentally using pH-dependent UV-Vis spectroscopy or potentiometric titration .
- Monitor deprotonation via NMR or IR spectroscopy to confirm cresolate formation in buffered solutions (e.g., phosphate buffers at pH 7–10) .
- Assess solvent effects : Protic solvents (water) stabilize cresolate anions, while aprotic solvents (MeCN) suppress reactivity due to reduced deprotonation .
Q. How can synthesis and characterization of this compound be optimized for reproducibility?
- Synthetic protocols : Use stoichiometric base (e.g., KOH) with p-cresol in anhydrous conditions to avoid side reactions. Purify via recrystallization in ethanol/water mixtures .
- Characterization : Employ H/C NMR to confirm deprotonation (disappearance of phenolic -OH peak at ~5 ppm) and FTIR for C-O bond verification (~1250 cm) .
- Purity assessment : Conduct elemental analysis (C, H, O, K) and HPLC to quantify residual cresol (<1%) .
Q. What experimental methods are suitable for quantifying this compound’s reaction kinetics?
- UV-Vis spectroscopy : Track absorbance changes at 270–300 nm (characteristic of TAD-cresolate adducts) under pseudo-first-order conditions .
- Stopped-flow techniques : Measure rapid kinetics (millisecond timescale) in buffered aqueous solutions .
- Control pH rigorously : Use phosphate buffers (pH 7–9) to maintain constant cresolate concentration, as small pH shifts drastically alter reaction rates .
Advanced Research Questions
Q. How does the SEAr (Electrophilic Aromatic Substitution) mechanism differ between cresol and this compound in reactions with triazolinediones (TADs)?
Computational studies reveal:
- Lower activation barriers : For cresolate, the rate-determining σ-complex formation has a barrier of ~4 kcal/mol vs. 21 kcal/mol for cresol, accelerating reactions by –-fold .
- Methodology : Use ωB97xD/aug-cc-pVDZ-level DFT calculations with explicit solvent models (e.g., water molecules) to account for hydrogen bonding .
- Validation : Compare computed barriers with Arrhenius-derived rate constants from kinetic experiments .
Q. How can discrepancies between computational predictions and experimental kinetics in this compound systems be resolved?
- Solvent model refinement : Include explicit water molecules in DFT calculations to improve accuracy of transition-state energetics .
- Dynamic effects : Apply microkinetic modeling to account for energy dissipation post σ-complex formation, which experimental bulk kinetics may overlook .
- Cross-validation : Use isotopic labeling (e.g., C-TAD) to trace reaction pathways and confirm intermediates via LC-MS .
Q. What strategies mitigate competing hydrolysis of TADs during this compound bioconjugation?
- Buffer optimization : Use borate or Tris buffers (pH 8–9) to stabilize TADs while maintaining cresolate concentration .
- Temperature control : Conduct reactions at 4°C to slow hydrolysis without significantly reducing cresolate reactivity .
- Additive screening : Introduce crown ethers to sequester potassium ions, reducing ionic strength effects on TAD stability .
Q. How does microenvironmental pH affect tyrosine residue reactivity, using this compound as a model?
- pKa modulation : Measure tyrosine pKa shifts via H NMR titrations in protein vs. free solution .
- Kinetic profiling : Compare reaction rates of cresolate in buffered solutions vs. protein-bound tyrosines using stopped-flow spectroscopy .
- Computational docking : Predict local pH effects using Poisson-Boltzmann calculations in molecular dynamics simulations .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data on para/ortho selectivity in TAD-cresolate reactions?
- Mechanistic bifurcation : Perform Hammett analysis to distinguish SEAr (para-dominated) vs. ene mechanisms (ortho selectivity) .
- Steric mapping : Use X-ray crystallography or NOESY NMR to assess steric hindrance in adducts .
- Competition experiments : React cresolate with regioselectively deuterated TADs and analyze products via H NMR .
Q. What statistical approaches validate the reproducibility of this compound reaction data?
- Error propagation analysis : Quantify uncertainties in rate constants from triplicate experiments using Monte Carlo simulations .
- Multivariate regression : Correlate pH, temperature, and solvent polarity effects on reaction outcomes .
- Open data practices : Share raw kinetic traces and computational input files in repositories like Zenodo for peer validation .
Methodological Frameworks
How to structure a PICOT-based research question for studying this compound’s bioconjugation efficiency?
- Population (P) : Tyrosine residues in model peptides (e.g., angiotensin II).
- Intervention (I) : Reaction with 1 mM PTAD in pH 8 phosphate buffer.
- Comparison (C) : Non-buffered vs. buffered conditions.
- Outcome (O) : Adduct yield quantified via HPLC-UV.
- Time (T) : Reaction monitored over 0–60 minutes.
Example: “In angiotensin II (P), how does phosphate buffer (I) vs. non-buffered solution (C) affect PTAD-cresolate adduct yield (O) within 1 hour (T)?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
